2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran
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Overview
Description
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a brominated dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran typically involves the reaction of 4-bromo-2,6-dimethylphenol with tetrahydropyran in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the ether linkage between the phenol and tetrahydropyran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the tetrahydropyran ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Lacks the dimethyl groups, which may affect its reactivity and applications.
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Contains a nitro group, which introduces different electronic properties and reactivity.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Features an ethoxy group instead of a dimethylphenoxy group, altering its chemical behavior.
Uniqueness
2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran is unique due to the presence of both bromine and dimethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for specific synthetic and research applications .
Biological Activity
The compound 2-(4-Bromo-2,6-dimethylphenoxy)tetrahydro-2H-pyran is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is C12H15BrO. The compound features a brominated phenoxy group attached to a tetrahydropyran ring, which influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways. For instance, compounds with similar structures have been noted for their capacity to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.
- Receptor Binding : It may also bind to specific receptors, influencing cellular signaling pathways. This interaction can lead to changes in gene expression and cellular function.
Biological Activity Data Table
Property | Description |
---|---|
Molecular Weight | 271.15 g/mol |
Solubility | Soluble in organic solvents |
Potential Targets | COX enzymes, various receptors |
Biological Effects | Anti-inflammatory, potential anticancer activity |
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that compounds with similar phenoxy structures exhibit significant inhibition of COX-1 and COX-2 enzymes. These findings suggest that this compound could possess anti-inflammatory properties .
- Cellular Assays : In vitro studies have shown that derivatives of brominated phenoxy compounds can induce apoptosis in cancer cell lines. For example, a study demonstrated that certain brominated compounds reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .
- Toxicological Assessments : Safety data indicate that while the compound exhibits promising biological activity, it also poses risks associated with toxicity. It is essential to evaluate its safety profile thoroughly before clinical applications .
Properties
Molecular Formula |
C13H17BrO2 |
---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)oxane |
InChI |
InChI=1S/C13H17BrO2/c1-9-7-11(14)8-10(2)13(9)16-12-5-3-4-6-15-12/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
MXBGAOAPILJORB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2CCCCO2)C)Br |
Origin of Product |
United States |
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